3-Cyclopropoxy-5-methoxypicolinic acid
Beschreibung
3-Cyclopropoxy-5-methoxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a cyclopropoxy group at the 3-position and a methoxy group at the 5-position of the pyridine ring. The molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol. Key structural attributes include:
- Cyclopropoxy group: A strained three-membered ring that enhances reactivity due to angle strain, making it prone to ring-opening reactions or participation in sterically demanding interactions .
- Methoxy group: An electron-donating substituent that increases solubility in polar solvents and influences electronic properties of the aromatic ring .
This compound is primarily used as a building block in organic synthesis and medicinal chemistry, particularly for developing inhibitors or probes targeting enzymes or receptors. Its dual substituents allow for versatile functionalization, enabling applications in drug discovery and materials science.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-14-7-4-8(15-6-2-3-6)9(10(12)13)11-5-7/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
FCGJLIWIZKFONT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxypicolinic acid typically involves the introduction of the cyclopropoxy and methoxy groups onto the picolinic acid core. One common method involves the use of cyclopropyl bromide and sodium methoxide as reagents. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF), to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-methoxypicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in DMF under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-methoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare 3-Cyclopropoxy-5-methoxypicolinic acid with structurally analogous picolinic acid derivatives, focusing on substituent effects, reactivity, and biological relevance.
Table 1: Key Properties of 3-Cyclopropoxy-5-methoxypicolinic Acid and Analogs
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties | Applications | References |
|---|---|---|---|---|---|
| 3-Cyclopropoxy-5-methoxypicolinic acid | Cyclopropoxy (3), Methoxy (5) | C₁₀H₁₁NO₄ | High solubility in polar solvents; strained cyclopropoxy enhances reactivity. | Drug intermediates, enzyme inhibitors | Inferred |
| 3-Cyclopropoxy-5-iodopicolinic acid | Cyclopropoxy (3), Iodo (5) | C₉H₈INO₃ | Iodo group increases polarizability; participates in halogen-bonding. | Radiolabeling, biological probes | |
| 3-Amino-5-cyclopropoxypicolinic acid | Cyclopropoxy (5), Amino (3) | C₉H₁₀N₂O₃ | Amino group enables hydrogen bonding; improved metabolic stability. | Antimicrobial research | |
| 3-Chloro-5-methoxypicolinic acid | Chloro (3), Methoxy (5) | C₇H₆ClNO₃ | Chloro enhances electrophilicity; methoxy improves solubility. | Organic synthesis, agrochemicals | |
| 3-Cyclopropoxy-6-fluoropicolinic acid | Cyclopropoxy (3), Fluoro (6) | C₉H₈FNO₃ | Fluoro at C6 increases metabolic stability; reduced steric hindrance. | Bioavailability studies | |
| 4-Cyano-5-cyclopropoxypicolinic acid | Cyclopropoxy (5), Cyano (4) | C₁₀H₈N₂O₃ | Cyano group enhances electrophilicity; cyclopropoxy stabilizes intermediates. | Materials science, catalysis |
Key Comparative Insights:
Substituent Electronic Effects: Halogen vs. Methoxy: The iodo group in 3-Cyclopropoxy-5-iodopicolinic acid enhances polarizability and halogen-bonding capacity, making it suitable for probe development . In contrast, the methoxy group in 3-Cyclopropoxy-5-methoxypicolinic acid improves solubility but reduces electrophilicity compared to chloro or cyano analogs . Amino vs.
Steric and Strain Effects :
- The cyclopropoxy group’s strain increases reactivity in ring-opening or substitution reactions compared to bulkier substituents like trifluoromethoxy . For example, 3-Cyclopropoxy-5-methoxypicolinic acid is more reactive than 3-Chloro-5-(difluoromethoxy)picolinic acid, where the difluoromethoxy group is less strained .
Positional Isomerism :
- Fluorine at C6 (3-Cyclopropoxy-6-fluoropicolinic acid) improves metabolic stability compared to C5-substituted analogs, as the position reduces steric clashes with metabolic enzymes .
Biological Activity :
- 3-Cyclopropoxy-5-methoxypicolinic acid’s dual substituents balance solubility and reactivity, making it a preferred intermediate in drug synthesis. In contrast, 3-Chloro-5-methoxypicolinic acid’s chloro group enhances its role in agrochemicals due to higher electrophilicity .
Research Findings and Methodological Considerations
- Synthetic Optimization : Reactions involving cyclopropoxy-substituted picolinic acids require careful control of temperature and catalysts to prevent ring-opening. For example, palladium catalysts stabilize intermediates in 3-Cyclopropoxy-5-methoxypicolinic acid synthesis compared to copper-based systems .
- Analytical Characterization : NMR (¹H/¹³C) and HRMS are critical for confirming substitution patterns and purity, especially distinguishing between methoxy and cyclopropoxy regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
